

Solubility profile of Mal-Dap(Boc) DCHA in organic solvents

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Compound of Interest

Compound Name: Mal-Dap(Boc) DCHA

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Solubility Profile of Mal-Dap(Boc) DCHA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of N-alpha-Maleimido-N-beta-t-butyloxycarbonyl-D-2,3-diaminopropionic acid dicyclohexylamine salt, commonly referred to as **Mal-Dap(Boc) DCHA**. This reagent is a critical building block in the field of bioconjugation, primarily serving as a linker in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1][2][3][4] Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, purification, and formulation.

Compound Overview

Mal-Dap(Boc) DCHA is a derivative of diaminopropionic acid containing three key functional components:

- A maleimide group, which reacts specifically with thiol (sulfhydryl) groups on biomolecules like cysteine residues in proteins.[2][5]
- A Boc (tert-butyloxycarbonyl) protecting group on the beta-amine, which prevents unwanted side reactions and can be removed under mild acidic conditions to reveal a free amine for further modification.[2][3]

- A dicyclohexylamine (DCHA) salt, which enhances the compound's stability and crystallinity, often improving its handling and solubility characteristics compared to the free acid.[3]

Its primary application lies in creating stable thioether bonds, linking antibodies or other targeting proteins to therapeutic payloads.[5][6]

Solubility Data

Quantitative solubility data for **Mal-Dap(Boc) DCHA** is not extensively published. However, based on the structure and common practices for similar protected amino acids, its solubility is expected to be highest in polar aprotic solvents. The following table presents illustrative solubility values to guide solvent selection. Note: These values are hypothetical and should be experimentally verified.

Solvent	Chemical Formula	Type	Expected Solubility (mg/mL)
Dimethylformamide (DMF)	C ₃ H ₇ NO	Polar Aprotic	> 50
Dimethyl Sulfoxide (DMSO)	C ₂ H ₆ OS	Polar Aprotic	> 50
Dichloromethane (DCM)	CH ₂ Cl ₂	Nonpolar Aprotic	5 - 15
Methanol (MeOH)	CH ₄ O	Polar Protic	1 - 10
Ethyl Acetate (EtOAc)	C ₄ H ₈ O ₂	Moderately Polar Aprotic	< 1
Acetonitrile (ACN)	C ₂ H ₃ N	Polar Aprotic	1 - 5

Disclaimer: Data are illustrative estimates. Actual solubility should be determined empirically.

Experimental Protocol for Solubility Determination

This section details a standardized gravimetric method for determining the solubility of **Mal-Dap(Boc) DCHA** in various organic solvents.

3.1. Materials and Equipment

- **Mal-Dap(Boc) DCHA** (White crystalline powder)[3]
- Selected organic solvents (DMF, DMSO, DCM, MeOH, EtOAc, ACN) of analytical grade
- Analytical balance (± 0.01 mg precision)
- Vortex mixer
- Thermostatic shaker or rotator set to 25°C
- Centrifuge (capable of $>10,000 \times g$)
- Micropipettes
- 2.0 mL microcentrifuge tubes
- Nitrogen gas stream evaporator or vacuum oven

3.2. Procedure

- **Preparation:** Pre-weigh and label a set of 2.0 mL microcentrifuge tubes for each solvent to be tested.
- **Addition of Compound:** Add an excess amount of **Mal-Dap(Boc) DCHA** (e.g., ~20-50 mg) to each tube. Record the exact weight of the compound added. An excess is critical to ensure a saturated solution is formed.
- **Solvent Addition:** Add a precise volume (e.g., 1.0 mL) of the selected organic solvent to each corresponding tube.
- **Equilibration:** Securely cap the tubes and place them in a thermostatic shaker. Agitate the samples at a constant speed at 25°C for 24 hours to ensure the solution reaches equilibrium.
- **Phase Separation:** After equilibration, centrifuge the tubes at $10,000 \times g$ for 15 minutes to pellet the undissolved solid.[7]

- **Sample Collection:** Carefully withdraw a known volume of the clear supernatant (e.g., 500 µL) without disturbing the solid pellet. Transfer this aliquot to a new, pre-weighed microcentrifuge tube.
- **Solvent Evaporation:** Evaporate the solvent from the aliquot to dryness using a nitrogen stream evaporator or a vacuum oven at a temperature that will not degrade the compound.
- **Final Weighing:** Once the solvent is completely removed, weigh the tube containing the dried solute.
- **Calculation:** Calculate the solubility using the following formula:

$$\text{Solubility (mg/mL)} = (\text{Weight of dried solute in mg}) / (\text{Volume of aliquot in mL})$$

3.3. Workflow for Solubility Determination

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